

Application Notes and Protocols for NP10679: In Vivo Experimental Studies

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Compound of Interest

Compound Name: NP10679

Cat. No.: B10860393

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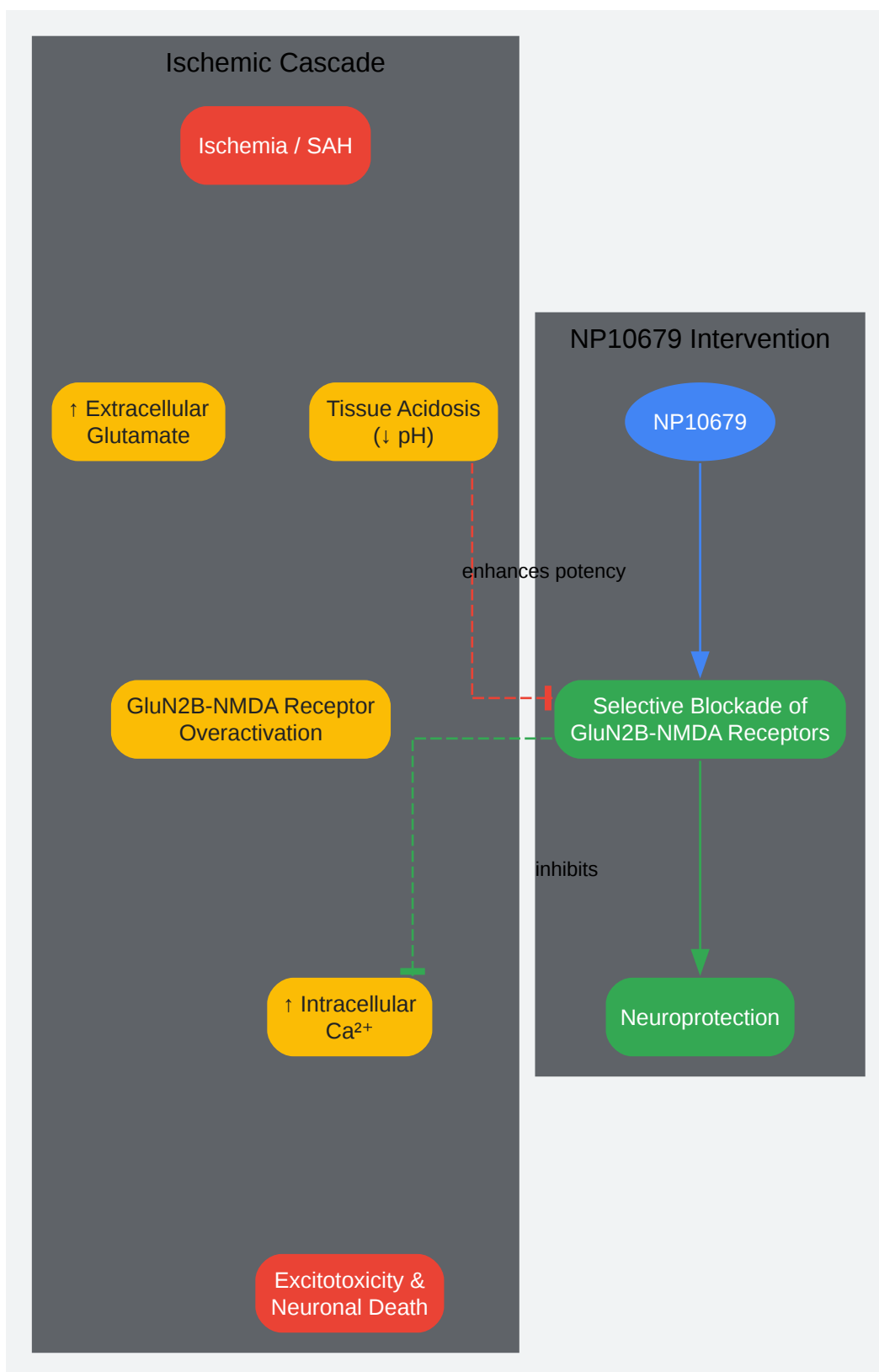
For Researchers, Scientists, and Drug Development Professionals

Abstract

NP10679 is a novel, context-dependent neuroprotective agent that acts as a selective negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit.[1][2] A key feature of **NP10679** is its pH-sensitive inhibition, exhibiting greater potency in acidic environments characteristic of ischemic tissue.[1][2][3] This property allows for targeted activity in damaged brain regions while minimizing effects on healthy tissue, thereby reducing the potential for on-target adverse effects associated with non-selective NMDA receptor antagonists.[1] Preclinical studies have demonstrated its efficacy in animal models of ischemic stroke and subarachnoid hemorrhage.[3][4][5] This document provides detailed protocols for in vivo studies using **NP10679** in murine models of transient Middle Cerebral Artery Occlusion (MCAO) and Subarachnoid Hemorrhage (SAH).

Mechanism of Action

Under ischemic conditions, such as those occurring during a stroke or subarachnoid hemorrhage, localized tissue acidosis develops due to anaerobic metabolism.[3] This acidic environment enhances the inhibitory activity of **NP10679** on GluN2B-containing NMDA receptors.[3] Overactivation of these receptors by the excitatory neurotransmitter glutamate is a major contributor to excitotoxic neuronal death in ischemic events.[1] By selectively blocking these receptors in the acidic ischemic penumbra, **NP10679** mitigates downstream excitotoxic cascades, thus preserving neuronal integrity.



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Figure 1: NP10679 Signaling Pathway in Ischemic Conditions.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo properties of **NP10679**.

Parameter	Value	Species	pH	Reference
IC ₅₀ (GluN2B)	23 nM	-	6.9	[6]
142 nM	-	7.6	[6]	
Selectivity	>100,000-fold for GluN2B over other GluN2 subtypes	-	-	[1]
Oral Bioavailability	76%	Mouse	-	[1]
Plasma Protein Binding	97.4% - 99.0%	Mouse, Rat, Dog, Human	-	[1]

Table 1: In Vitro and Pharmacokinetic Properties of **NP10679**

Animal Model	Dose	Route	Timing	Outcome	Reference
MCAO (Ischemic Stroke)	2 mg/kg (minimum effective dose)	IP	15 minutes prior to occlusion	Reduction in infarct volume	[1]
SAH	Not specified	Not specified	Not specified	Durable improvement of behavioral deficits	[4]

Table 2: Summary of In Vivo Efficacy of **NP10679**

Experimental Protocols

Murine Model of Transient Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of focal cerebral ischemia via the intraluminal suture method.

Materials:

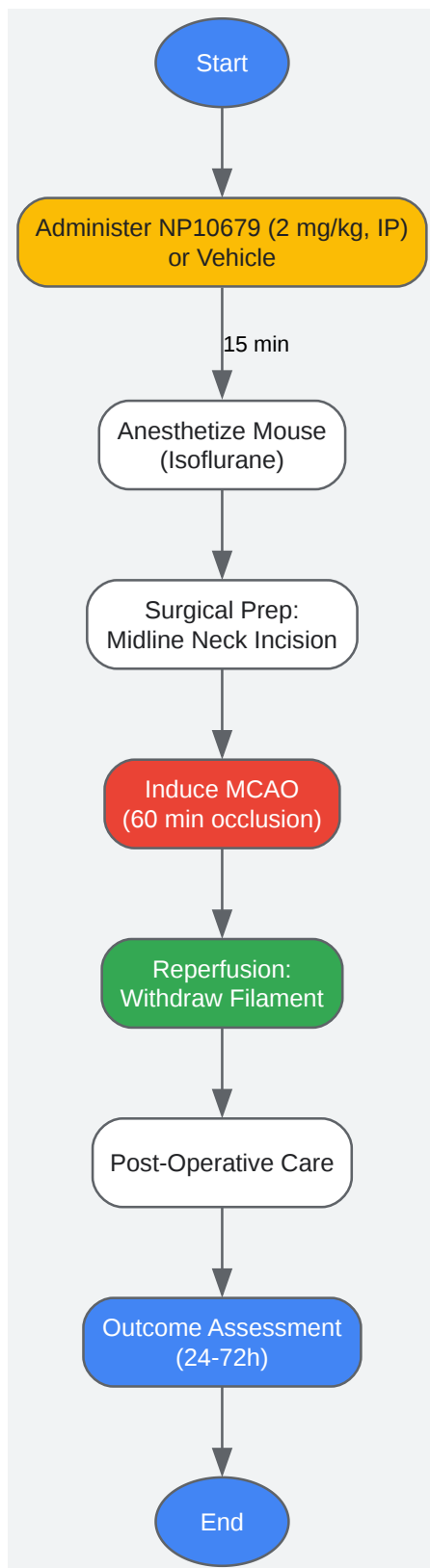
- Male C57BL/6 mice (20-25 g)
- **NP10679**
- Vehicle for **NP10679** (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[6]
- Isoflurane
- 6-0 silicone-coated monofilament
- Surgical instruments (scissors, forceps, microvascular clips)
- Heating pad
- Rectal probe for temperature monitoring
- Laser-Doppler flowmeter

Protocol:

- Animal Preparation:
 - Anesthetize the mouse with 1.5-2.0% isoflurane in a 70:30 mix of N₂O:O₂.
 - Maintain body temperature at 37.0 ± 0.5°C using a heating pad and rectal probe.
 - Place the animal in a supine position.
- **NP10679** Administration:
 - Prepare **NP10679** in the appropriate vehicle.

- Administer **NP10679** (e.g., 2 mg/kg) or vehicle via intraperitoneal (IP) injection 15 minutes prior to MCAO.^[1]
- Surgical Procedure:
 - Make a midline cervical incision and expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Ligate the distal ECA.
 - Temporarily clamp the CCA and ICA with microvascular clips.
 - Introduce the 6-0 silicone-coated monofilament through a small incision in the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
 - Confirm successful occlusion by a >80% reduction in cerebral blood flow using Laser-Doppler flowmetry.
 - After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.
 - Suture the incision.
- Post-Operative Care:
 - Administer subcutaneous saline for hydration and buprenorphine for analgesia.
 - House mice individually with easily accessible food and water.
 - Monitor for any signs of distress.
- Outcome Assessment (24-72 hours post-MCAO):
 - Neurological Scoring: Assess neurological deficits using a standardized scoring system (e.g., modified Garcia score).
 - Infarct Volume Measurement: Euthanize the animal, perfuse with saline followed by 4% paraformaldehyde. Collect the brain and section it. Stain sections with 2,3,5-

triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.



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